molecular formula C9H5BrFNO B1611617 8-Bromo-3-fluoro-2-hydroxyquinoline CAS No. 834883-96-4

8-Bromo-3-fluoro-2-hydroxyquinoline

Cat. No. B1611617
M. Wt: 242.04 g/mol
InChI Key: WKUYWQNUGUWKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Antimicrobial, Anticancer, and Antifungal Effects

    • Field : Medicinal Chemistry
    • Application Summary : Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
    • Results or Outcomes : The outcomes also depend on the specific context. In general, these compounds have been found to inhibit the growth of various microorganisms, cancer cells, and fungi .
  • Synthesis of Novel Phthalonitriles

    • Field : Organic Chemistry
    • Application Summary : Bromination of 8-hydroxyquinoline has been used in the synthesis of novel phthalonitriles .
    • Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
    • Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
  • Neuroprotection

    • Field : Neurology
    • Application Summary : Compounds containing the 8-hydroxyquinoline nucleus, such as 8-Bromo-3-fluoro-2-hydroxyquinoline, have been used as iron-chelators for neuroprotection .
    • Methods of Application : These compounds can be administered to patients suffering from neurodegenerative diseases, where they chelate iron and protect neurons from oxidative stress .
    • Results or Outcomes : The use of these compounds has been associated with improved outcomes in patients with neurodegenerative diseases .
  • Inhibition of 2OG-dependent enzymes

    • Field : Biochemistry
    • Application Summary : 8-Hydroxyquinoline and its derivatives have been used as inhibitors of 2OG-dependent enzymes .
    • Methods of Application : These compounds can be used to inhibit the activity of 2OG-dependent enzymes in biochemical assays .
    • Results or Outcomes : The inhibition of these enzymes can lead to changes in cellular metabolism and other biological processes .
  • Antiviral Agents

    • Field : Virology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as antiviral agents .
    • Methods of Application : These compounds can be administered to patients suffering from viral infections .
    • Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
  • Synthesis of Fluorinated Quinolines

    • Field : Organic Chemistry
    • Application Summary : 2-Bromo-3-fluoroquinoline, which can be derived from 8-Bromo-3-fluoro-2-hydroxyquinoline, has been used in the synthesis of fluorinated quinolines .
    • Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
    • Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
  • Anti-HIV Agents

    • Field : Virology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as anti-HIV agents .
    • Methods of Application : These compounds can be administered to patients suffering from HIV infections .
    • Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
  • Antifungal Agents

    • Field : Mycology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as antifungal agents .
    • Methods of Application : These compounds can be administered to patients suffering from fungal infections .
    • Results or Outcomes : The use of these compounds has been associated with reduced fungal load and improved patient outcomes .
  • Antileishmanial Agents

    • Field : Parasitology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as antileishmanial agents .
    • Methods of Application : These compounds can be administered to patients suffering from Leishmaniasis .
    • Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
  • Antischistosomal Agents

    • Field : Parasitology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as antischistosomal agents .
    • Methods of Application : These compounds can be administered to patients suffering from Schistosomiasis .
    • Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
  • Mycobacterium Tuberculosis Inhibitors

    • Field : Bacteriology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as Mycobacterium tuberculosis inhibitors .
    • Methods of Application : These compounds can be administered to patients suffering from tuberculosis .
    • Results or Outcomes : The use of these compounds has been associated with reduced bacterial load and improved patient outcomes .
  • Botulinum Neurotoxin Inhibitors

    • Field : Neurology
    • Application Summary : Some 8-hydroxyquinoline derivatives have been used as botulinum neurotoxin inhibitors .
    • Methods of Application : These compounds can be administered to patients suffering from botulism .
    • Results or Outcomes : The use of these compounds has been associated with reduced neurotoxin load and improved patient outcomes .

Safety And Hazards

The safety data sheet for 8-Bromo-3-fluoro-2-hydroxyquinoline indicates that it is hazardous, with potential health risks including acute toxicity if ingested and eye damage78.


properties

IUPAC Name

8-bromo-3-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYWQNUGUWKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479782
Record name 8-Bromo-3-fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-fluoro-2-hydroxyquinoline

CAS RN

834883-96-4
Record name 8-Bromo-3-fluoro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834883-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3-fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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